molecular formula C6H14N2O B122281 (4-Amino-1-methylpyrrolidin-2-yl)methanol CAS No. 142228-25-9

(4-Amino-1-methylpyrrolidin-2-yl)methanol

Cat. No.: B122281
CAS No.: 142228-25-9
M. Wt: 130.19 g/mol
InChI Key: FHDKMBDQMNUHAC-UHFFFAOYSA-N
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Description

(4-Amino-1-methylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C6H14N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1-methylpyrrolidin-2-yl)methanol typically involves the reaction of appropriate pyrrolidine derivatives with suitable reagents. One common method is the reduction of (4-Amino-1-methylpyrrolidin-2-one) using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-1-methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

(4-Amino-1-methylpyrrolidin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: (4-Amino-1-methylpyrrolidin-2-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4-amino-1-methylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDKMBDQMNUHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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